molecular formula C12H14O2S B2899050 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione CAS No. 135615-63-3

2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione

Cat. No. B2899050
CAS RN: 135615-63-3
M. Wt: 222.3
InChI Key: UBYILXJXVVVLTA-UHFFFAOYSA-N
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Description

2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione, also known as CCSD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. CCSD is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process that involves the use of several reagents.

Mechanism of Action

The mechanism of action of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress and damage to cells. 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis in cancer cells, which suggests that it may be a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has been shown to have several biochemical and physiological effects, including the ability to induce oxidative stress and damage to cells. 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione.

Advantages and Limitations for Lab Experiments

One advantage of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is its ability to act as a fluorescent probe for the detection of metal ions, which makes it a valuable tool for researchers studying metal ion homeostasis. However, one limitation of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione, including further investigation of its potential as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the growth of cancer cells. Additionally, research on the potential toxicity of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione and its effects on cells and tissues is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione involves several steps that require the use of various reagents, including cyclohexanone, sulfur, and sodium hydroxide. The process begins with the oxidation of cyclohexanone to form cyclohexanone oxime, which is then treated with sulfur to form the corresponding thioamide. The thioamide is then oxidized to form the desired 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione product.

Scientific Research Applications

2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione is its use as a fluorescent probe for the detection of metal ions. 2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione has also been investigated for its potential use as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYILXJXVVVLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione

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